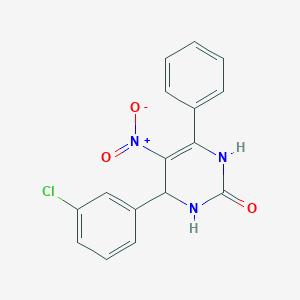

![molecular formula C12H13FN2O3S2 B4024247 N-{[(1,1-dioxidotetrahydro-3-thienyl)amino]carbonothioyl}-2-fluorobenzamide](/img/structure/B4024247.png)

N-{[(1,1-dioxidotetrahydro-3-thienyl)amino]carbonothioyl}-2-fluorobenzamide

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds related to N-{[(1,1-dioxidotetrahydro-3-thienyl)amino]carbonothioyl}-2-fluorobenzamide involves complex chemical reactions, typically starting from simpler benzamide and thiophene derivatives. A representative process includes the synthesis of 1-(4-(4-Fluorobenzamido)phenyl)-3-(4-fluorobenzoyl)thiourea, which was characterized by GC–MS, elemental analyses, and 1H NMR and FTIR spectroscopy techniques, demonstrating the intricate steps involved in obtaining such compounds (Saeed, Erben, Abbas, & Flörke, 2010).

Molecular Structure Analysis

The molecular structure of related compounds is often determined using X-ray diffraction, revealing the spatial arrangement of atoms within the molecule. For instance, the structural analysis of 1-(4-Fluorobenzamido)phenyl-3-(4-fluorobenzoyl)thiourea highlighted its crystallization in the triclinic space group and the planarity of its carbonyl and thiourea groups, providing insights into the molecular architecture of such benzamide derivatives (Saeed et al., 2010).

Chemical Reactions and Properties

The chemical reactivity and properties of N-fluorobenzamide derivatives, including their ability to undergo cycloaddition reactions, have been extensively studied. A notable example is the formal [4+2] cycloaddition reaction of N-fluorobenzamides and maleic anhydride, leading to fluorescent 1-amino-2,3-naphthalic anhydrides, which underscores the chemical versatility and potential applicability of these compounds in creating fluorescent materials (Lu, Wang, Chang, Liu, & Li, 2022).

Physical Properties Analysis

Investigations into the physical properties of related compounds have highlighted their thermal stability, crystalline structure, and vibrational properties. For instance, the study of 1-(4-Fluorobenzoyl)-3-(isomeric fluorophenyl)thioureas revealed insights into their structural and conformational properties, including the planarity of the carbonyl and thiourea groups and the stabilization by intramolecular hydrogen bonds, which are crucial for understanding the physical characteristics of these materials (Saeed, Erben, Shaheen, & Flörke, 2011).

Chemical Properties Analysis

The chemical properties of benzamide derivatives, including N-{[(1,1-dioxidotetrahydro-3-thienyl)amino]carbonothioyl}-2-fluorobenzamide, are influenced by their molecular structure, leading to unique reactivities and interactions. The synthesis and study of such compounds provide valuable information on their potential chemical behaviors, including interactions with biological systems, reactivity patterns, and applicability in various chemical reactions (Saeed et al., 2010).

Applications De Recherche Scientifique

Anticorrosive Properties

One of the notable applications of similar chemical structures to N-{[(1,1-dioxidotetrahydro-3-thienyl)amino]carbonothioyl}-2-fluorobenzamide is in the field of corrosion inhibition. For example, a study by Dagdag et al. (2019) on tetraglycidyl-1,2-aminobenzamide, a compound with structural similarities, demonstrated its effectiveness as a corrosion inhibitor for carbon steel in HCl solution. The study combined experimental methods with theoretical computational studies, including DFT and molecular dynamics simulations, to analyze the adsorption properties and inhibition performance, finding a predominant chemisorption mechanism on the steel surface (Dagdag et al., 2019).

Molecular Dynamics and Structural Analysis

The synthesis and characterization of chemical compounds bearing the benzamide moiety and their structural analyses through techniques like X-ray diffraction, vibrational properties studies, and quantum chemical calculations have been of interest. For instance, Saeed et al. (2010) synthesized and characterized 1-(4-(4-Fluorobenzamido)phenyl)-3-(4-fluorobenzoyl)thiourea, providing insights into its crystal structure and theoretical conformational space, which could have implications for designing molecules with specific desired properties (Saeed et al., 2010).

Sensing and Detection Technologies

Innovative sensing platforms for detecting organophosphorus pesticides have been developed using carbon dots (CDs) and manganese dioxide (MnO2) nanosheets. Yan et al. (2017) designed a fluorescent-sensing platform that utilizes the quenching ability of MnO2 nanosheets on CDs fluorescence for sensitive detection, demonstrating a novel approach for quantitative detection of harmful substances based on fluorescence "turn-on/off" mechanisms (Yan et al., 2017).

Environmental Remediation

Activated carbon derived from natural sources modified with specific chemical compounds has shown potential in the rapid removal of toxic metal ions from environments. Ghaedi et al. (2015) explored the use of activated carbon prepared from Pomegranate wood modified with a related compound for the effective adsorption of copper (II) ions, optimizing the process through advanced algorithms and response surface methodology (Ghaedi et al., 2015).

Synthetic Methodologies and Chemical Reactivities

Research into the development of practical and scalable synthetic routes for compounds with similar structures has been pivotal. For example, Yoshida et al. (2014) described an efficient synthesis process for YM758 monophosphate, highlighting a novel synthesis route that avoids the use of unstable intermediates, which could be relevant for manufacturing similar complex molecules (Yoshida et al., 2014).

Propriétés

IUPAC Name |

N-[(1,1-dioxothiolan-3-yl)carbamothioyl]-2-fluorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13FN2O3S2/c13-10-4-2-1-3-9(10)11(16)15-12(19)14-8-5-6-20(17,18)7-8/h1-4,8H,5-7H2,(H2,14,15,16,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWNVKUUJHVVVOU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CC1NC(=S)NC(=O)C2=CC=CC=C2F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13FN2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

44.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49737287 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

N-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamothioyl]-2-fluorobenzamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

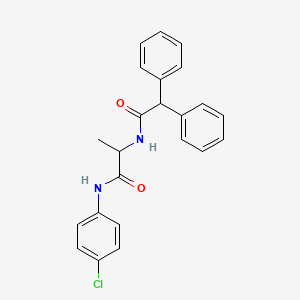

![N-[(8-hydroxy-5-nitro-7-quinolinyl)(2-methoxyphenyl)methyl]cyclohexanecarboxamide](/img/structure/B4024184.png)

![1-{1-methyl-2-[(4-nitrophenyl)sulfonyl]ethyl}piperidine](/img/structure/B4024189.png)

![N-{2-[(2-thienylsulfonyl)amino]phenyl}acetamide](/img/structure/B4024203.png)

![4,4-dimethyl-3-(2-nitrophenyl)-2-oxaspiro[5.5]undecane-1,5-dione](/img/structure/B4024209.png)

![N~1~-[2-(cyclohexylthio)ethyl]-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide](/img/structure/B4024232.png)

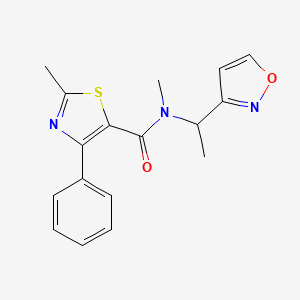

![N-{5-[(2-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-oxoethyl)thio]-1,3,4-thiadiazol-2-yl}-2-methoxybenzamide](/img/structure/B4024248.png)

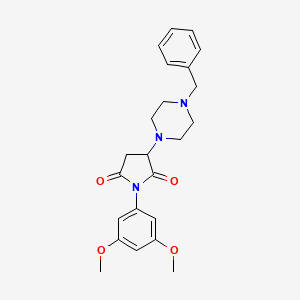

![N-(4-{3-[(3,4-dichlorobenzyl)amino]-2,5-dioxo-1-pyrrolidinyl}phenyl)acetamide](/img/structure/B4024252.png)

![5,5'-(2-pyridinylmethylene)bis[6-hydroxy-2-(methylthio)-4(3H)-pyrimidinone]](/img/structure/B4024257.png)

![4-{5-methyl-2-[3-(4-methylphenoxy)propoxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B4024264.png)

![N-{2-[(2-methylbenzyl)thio]ethyl}-N'-phenylurea](/img/structure/B4024269.png)